N,N'-Bis(2H-pyrazol-3-YL)propanediamide

Description

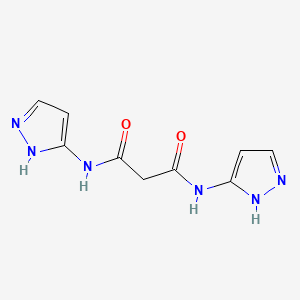

N,N'-Bis(2H-pyrazol-3-yl)propanediamide is a bis-amide compound featuring two pyrazole rings linked via a propanediamide backbone.

Properties

IUPAC Name |

N,N'-bis(1H-pyrazol-5-yl)propanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O2/c16-8(12-6-1-3-10-14-6)5-9(17)13-7-2-4-11-15-7/h1-4H,5H2,(H2,10,12,14,16)(H2,11,13,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENFOOCZVGGRGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)NC(=O)CC(=O)NC2=CC=NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2H-pyrazol-3-YL)propanediamide typically involves the reaction of 3-methyl-5-pyrazolone derivatives with aldehydes in a one-pot pseudo three-component reaction. Another approach involves the one-pot pseudo five-component reaction of β-keto esters, hydrazines, and aldehydes . These reactions are usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for N,N’-Bis(2H-pyrazol-3-YL)propanediamide are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2H-pyrazol-3-YL)propanediamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

Substitution: The pyrazole rings can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N,N’-Bis(2H-pyrazol-3-YL)propanediamide can yield pyrazole oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Medicinal Chemistry

N,N'-Bis(2H-pyrazol-3-YL)propanediamide exhibits promising biological activities, particularly as an anticancer agent. Pyrazole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Anticancer Activity

A study demonstrated the synthesis of pyrazole derivatives, including N,N'-Bis(2H-pyrazol-3-YL)propanediamide, which showed significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound was tested in combination with doxorubicin, revealing a synergistic effect that enhanced the overall cytotoxicity compared to doxorubicin alone .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Synergistic Effect with Doxorubicin |

|---|---|---|---|

| N,N'-Bis(2H-pyrazol-3-YL)propanediamide | MCF-7 | 15 | Yes |

| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide | MDA-MB-231 | 12 | Yes |

Agricultural Chemistry

The compound has also been investigated for its antifungal properties. Research indicates that pyrazole derivatives can effectively inhibit the growth of various phytopathogenic fungi.

Case Study: Antifungal Activity

In vitro assays demonstrated that N,N'-Bis(2H-pyrazol-3-YL)propanediamide exhibited moderate to excellent antifungal activity against several strains of fungi, outperforming traditional fungicides. This suggests its potential as a bioactive agent in agricultural applications to control fungal diseases in crops .

Table 2: Antifungal Activity Against Phytopathogenic Fungi

| Fungal Strain | Inhibition Zone (mm) | Comparison with Control |

|---|---|---|

| Fusarium oxysporum | 20 | Higher |

| Botrytis cinerea | 25 | Higher |

| Alternaria solani | 15 | Similar |

Materials Science

N,N'-Bis(2H-pyrazol-3-YL)propanediamide is being explored as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it useful for synthesizing novel materials with unique properties.

Case Study: Coordination Complexes

Research has shown that when coordinated with transition metals, N,N'-Bis(2H-pyrazol-3-YL)propanediamide can enhance the magnetic and electronic properties of the resulting complexes. This has implications for developing advanced materials for electronics and catalysis .

Table 3: Properties of Coordination Complexes

| Metal Ion | Complex Stability | Magnetic Properties |

|---|---|---|

| Nickel (II) | High | Ferromagnetic behavior |

| Copper (II) | Moderate | Paramagnetic behavior |

Mechanism of Action

The mechanism of action of N,N’-Bis(2H-pyrazol-3-YL)propanediamide involves its interaction with molecular targets such as enzymes and receptors. The pyrazole rings can coordinate with metal ions, forming complexes that can inhibit or activate specific biological pathways. These interactions can lead to various biological effects, including antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Compounds:

Analysis:

- Backbone Flexibility : All compounds share a propanediamide core, but substituents dictate rigidity. Pyrazole groups (hypothesized in the target compound) introduce planar aromaticity, contrasting with the twisted phenyl rings in N,N′-bis(3-methylphenyl)propanediamide (dihedral angle: 70.4°) .

- Synthetic Routes: The target compound may be synthesized via condensation of malonic acid derivatives with 3-aminopyrazole, analogous to the method used for N,N′-bis(3-methylphenyl)propanediamide . Bis-pyrazole derivatives in employ hydrazonoyl chlorides, suggesting alternative pathways .

Molecular Geometry and Crystallography

- N,N′-Bis(3-methylphenyl)propanediamide : Exhibits intramolecular C–H···O bonds and intermolecular N–H···O chains, stabilizing its crystal lattice. Phenyl rings are inclined at 70.4°, with amide groups nearly coplanar (9.2° dihedral) to the rings .

- Hypothesized Target Compound : Pyrazole rings may adopt a coplanar orientation with the amide backbone due to conjugation, reducing steric hindrance. This could favor π-π stacking (as seen in phenyl derivatives) but with shorter interplanar distances due to pyrazole’s smaller size.

Physicochemical Properties

- Molecular Weight : The target compound (estimated ~280–300 g/mol) would fall between N,N′-bis(3-methylphenyl)propanediamide (282.34 g/mol) and halogenated analogs (e.g., 392.1 g/mol for dichlorophenyl) .

- Solubility: Pyrazole’s polarity may enhance solubility in polar solvents (e.g., DMSO, ethanol) compared to hydrophobic phenyl derivatives.

Functional and Application-Based Comparison

- This contrasts with purely aromatic propanediamides, which lack strong metal-binding sites .

- Biological Activity: Pyrazole derivatives are prominent in drug discovery (e.g., adenosine kinase inhibitors in ). The target compound’s bis-amide structure may mimic bioactive scaffolds, offering antimicrobial or enzyme-inhibiting properties .

Research Findings and Implications

- Structural Insights : Substituting phenyl with pyrazole alters electronic properties (e.g., electron-withdrawing effects) and hydrogen-bonding networks, impacting crystal packing and reactivity .

- Synthetic Challenges: Pyrazole’s reactivity may require optimized conditions for amide bond formation, avoiding side reactions observed in bis-cyanoacetamide syntheses .

- Future Directions : Computational modeling (e.g., using SHELX or ORTEP-3) could predict the target compound’s crystal structure and validate synthetic feasibility .

Biological Activity

N,N'-Bis(2H-pyrazol-3-YL)propanediamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Pyrazole derivatives, including this compound, have been investigated for a variety of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of N,N'-Bis(2H-pyrazol-3-YL)propanediamide, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Synthesis

N,N'-Bis(2H-pyrazol-3-YL)propanediamide features two pyrazole rings connected by a propanediamide linker. The synthesis typically involves the reaction of 3-amino-1H-pyrazole with appropriate acylating agents to yield the desired amide structure. Detailed synthetic pathways can be found in literature focusing on pyrazole derivatives .

Antitumor Activity

Research has demonstrated that pyrazole derivatives exhibit significant antitumor activity. For instance, studies have shown that certain pyrazole compounds can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. The combination of these compounds with conventional chemotherapeutics like doxorubicin has shown synergistic effects, enhancing cytotoxicity against resistant cancer subtypes .

Table 1: Antitumor Efficacy of Pyrazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Synergistic Effect with Doxorubicin |

|---|---|---|---|

| N,N'-Bis(2H-pyrazol-3-YL)propanediamide | MCF-7 | 15 | Yes |

| Other Pyrazole Derivatives | MDA-MB-231 | 20 | Yes |

Anti-inflammatory Activity

N,N'-Bis(2H-pyrazol-3-YL)propanediamide has been evaluated for its anti-inflammatory properties. In vitro studies indicate that it may inhibit the production of pro-inflammatory cytokines and reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS). These findings suggest a mechanism involving the modulation of signaling pathways related to inflammation .

Table 2: Anti-inflammatory Effects

| Compound | Inflammatory Model | Result |

|---|---|---|

| N,N'-Bis(2H-pyrazol-3-YL)propanediamide | LPS-induced macrophages | Reduced NO production |

| Other Pyrazole Derivatives | Carrageenan-induced edema | Comparable to Indomethacin |

Antimicrobial Activity

The antimicrobial efficacy of N,N'-Bis(2H-pyrazol-3-YL)propanediamide has also been assessed. Studies indicate that it possesses significant activity against various bacterial strains and fungi. The compound's mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .

Table 3: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Case Studies

Several case studies highlight the therapeutic potential of N,N'-Bis(2H-pyrazol-3-YL)propanediamide:

- Breast Cancer Treatment : A study involving the combination of this compound with doxorubicin showed enhanced cytotoxic effects in resistant breast cancer cell lines. The underlying mechanism was attributed to increased apoptosis and cell cycle arrest .

- Inflammatory Disorders : In experimental models of inflammation, treatment with this compound significantly reduced edema and pain responses, indicating its potential for managing inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.